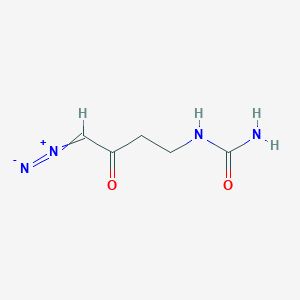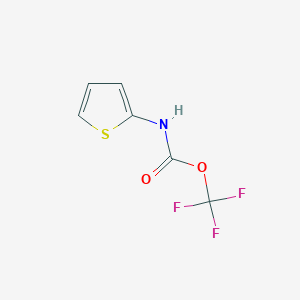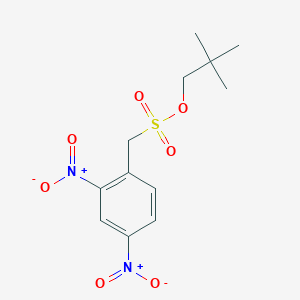
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate is a chemical compound that has garnered attention due to its unique properties and various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate typically involves the reaction of 2,4-dinitrophenol with 2,2-dimethylpropyl methanesulfonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the methanesulfonate group is oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution: Products include substituted phenylmethanesulfonates.
Reduction: Products include 2,2-dimethylpropyl (2,4-diaminophenyl)methanesulfonate.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups and phenyl structure but lacks the methanesulfonate group.
2,2-Dimethylpropyl methanesulfonate: Lacks the nitro groups but shares the methanesulfonate and 2,2-dimethylpropyl groups.
2,4-Dinitroanisole: Contains nitro groups and a methoxy group instead of the methanesulfonate group.
Uniqueness
The presence of both nitro and methanesulfonate groups allows for a wide range of chemical transformations and interactions with biological systems .
Properties
CAS No. |
89841-17-8 |
|---|---|
Molecular Formula |
C12H16N2O7S |
Molecular Weight |
332.33 g/mol |
IUPAC Name |
2,2-dimethylpropyl (2,4-dinitrophenyl)methanesulfonate |
InChI |
InChI=1S/C12H16N2O7S/c1-12(2,3)8-21-22(19,20)7-9-4-5-10(13(15)16)6-11(9)14(17)18/h4-6H,7-8H2,1-3H3 |
InChI Key |
AZRBYWFQBGSHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


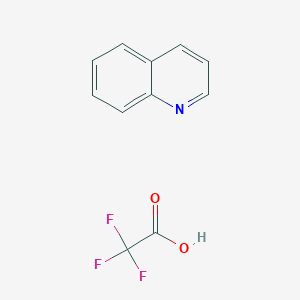
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

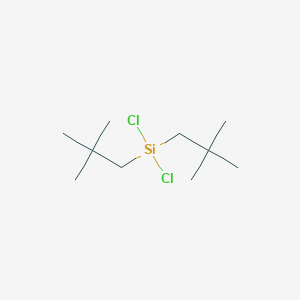
![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)


![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)
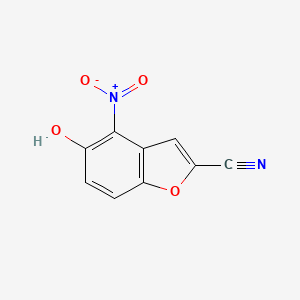
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
